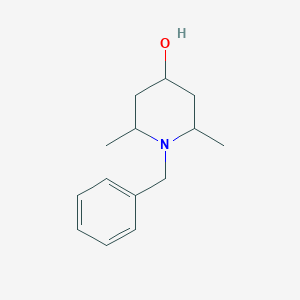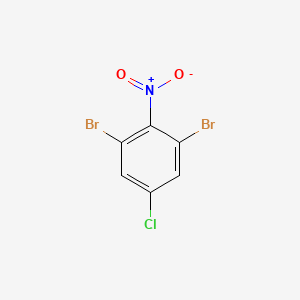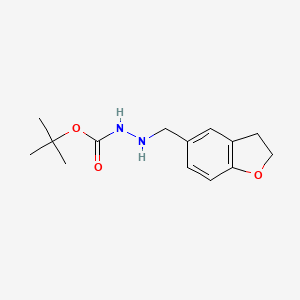
t-Butyl 2-((2,3-dihydrobenzofuran-5-yl)methyl)hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “t-Butyl 2-((2,3-dihydrobenzofuran-5-yl)methyl)hydrazinecarboxylate” is a chemical with the CAS Number: 1693963-19-7 . It has a molecular weight of 264.32 and its IUPAC name is tert-butyl 2-((2,3-dihydrobenzofuran-5-yl)methyl)hydrazine-1-carboxylate . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N2O3/c1-14(2,3)19-13(17)16-15-9-10-4-5-12-11(8-10)6-7-18-12/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is a white to yellow solid . Its molecular weight is 264.33 and its molecular formula is C14H20N2O3 .Applications De Recherche Scientifique
T-Butyl 2-((2,3-dihydrobenzofuran-5-yl)methyl)hydrazinecarboxylate has been used in various scientific research applications. It has been used to synthesize a variety of organic compounds such as cyclic ketones, lactones, and amides. It has also been used to synthesize heterocyclic compounds such as quinolines and isoquinolines. In addition, this compound has been used in the synthesis of biologically active compounds such as antibiotics and drugs.
Mécanisme D'action
The mechanism of action of t-Butyl 2-((2,3-dihydrobenzofuran-5-yl)methyl)hydrazinecarboxylate is not well-understood. However, it is believed to involve the formation of a reactive intermediate which then reacts with a nucleophile to form the desired product. The exact mechanism of action is still being studied and is an area of active research.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well-understood. However, it has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, this compound has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using t-Butyl 2-((2,3-dihydrobenzofuran-5-yl)methyl)hydrazinecarboxylate in laboratory experiments is its high reactivity, which allows it to be used in a wide variety of reactions. In addition, this compound is relatively easy to synthesize and can be stored for long periods of time without degradation. However, this compound is toxic and should be handled with care. In addition, it is not soluble in water and must be used in an organic solvent.
Orientations Futures
The potential future directions for t-Butyl 2-((2,3-dihydrobenzofuran-5-yl)methyl)hydrazinecarboxylate include further research into its mechanism of action and its biochemical and physiological effects. In addition, further research into its potential applications in the synthesis of biologically active compounds such as antibiotics and drugs is needed. Finally, further research into its potential toxicity and its environmental impact is also needed.
Méthodes De Synthèse
T-Butyl 2-((2,3-dihydrobenzofuran-5-yl)methyl)hydrazinecarboxylate can be synthesized via a two-step process. The first step involves the reaction of an aldehyde with hydrazine to form an aldehyde hydrazone. This is followed by the reaction of the aldehyde hydrazone with a t-butyl ester of carboxylic acid to form this compound. The following equations show the two steps of the synthesis process:
Aldehyde + Hydrazine → Aldehyde Hydrazone
Aldehyde Hydrazone + t-Butyl Ester of Carboxylic Acid → this compound
Propriétés
IUPAC Name |
tert-butyl N-(2,3-dihydro-1-benzofuran-5-ylmethylamino)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-15-9-10-4-5-12-11(8-10)6-7-18-12/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATKCQNMMMGWPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1=CC2=C(C=C1)OCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353787.png)
![Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353791.png)
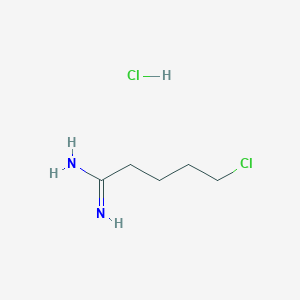
![7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353802.png)

![6-Methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353811.png)
![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95%](/img/structure/B6353817.png)
![6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353824.png)
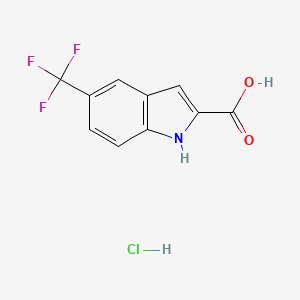
![Methyl 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B6353840.png)
